3-Chloro-3,3-difluoro-1-nitroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,3-difluoro-1-nitroprop-1-ene is an organic compound characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving high purity and yield in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,3-difluoro-1-nitroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with nitrile oxides to form isoxazoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, hydrogen halides.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Major Products Formed
Substitution Products: Amino or thio derivatives of the original compound.
Addition Products: Halogenated or hydrogenated derivatives.
Cycloaddition Products: Isoxazoline derivatives.
Scientific Research Applications
3-Chloro-3,3-difluoro-1-nitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,3-difluoro-1-nitroprop-1-ene involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the chlorine and fluorine atoms can engage in halogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trichloro-1-nitroprop-1-ene: Similar structure but with three chlorine atoms instead of one chlorine and two fluorine atoms.
3,3-Difluoro-1-nitroprop-1-ene: Lacks the chlorine atom, only has two fluorine atoms and a nitro group.
3-Chloro-1-nitroprop-1-ene: Lacks the fluorine atoms, only has one chlorine and a nitro group.
Uniqueness
3-Chloro-3,3-difluoro-1-nitroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. The combination of these halogens with the nitro group makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
879125-90-3 |
---|---|
Molecular Formula |
C3H2ClF2NO2 |
Molecular Weight |
157.50 g/mol |
IUPAC Name |
3-chloro-3,3-difluoro-1-nitroprop-1-ene |
InChI |
InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H |
InChI Key |
KDGMJXVWZYLJAY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.